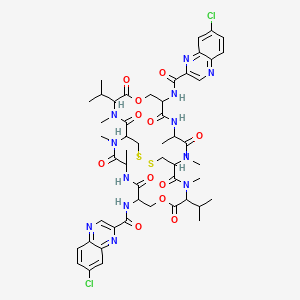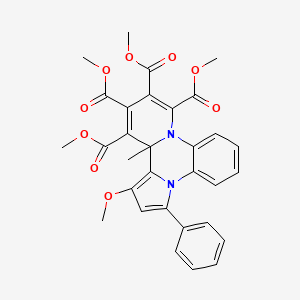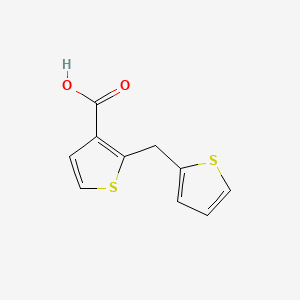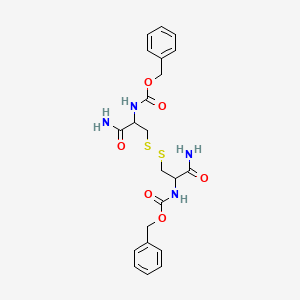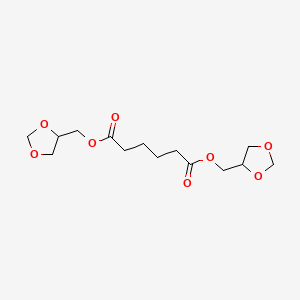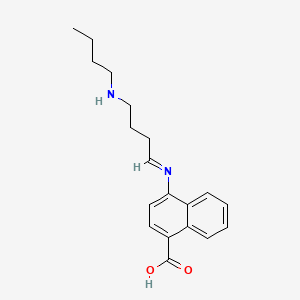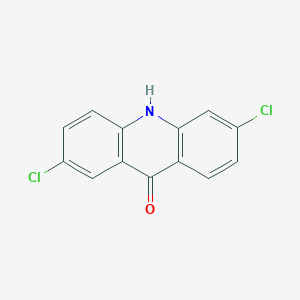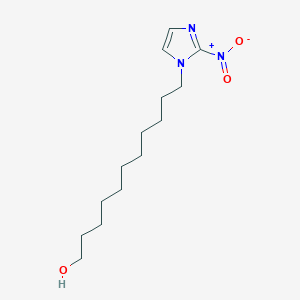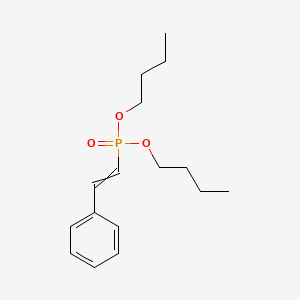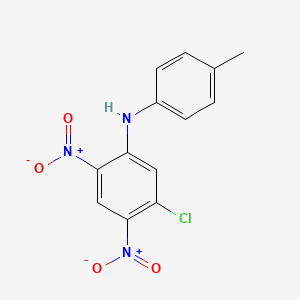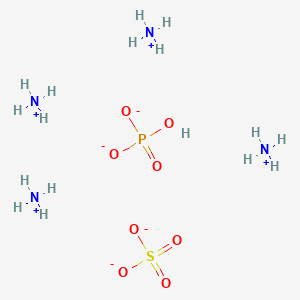
Sulfuric acid diammonium salt, mixt. with diammonium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, is a chemical compound that combines the properties of both ammonium sulfate and diammonium phosphate. This compound is often used in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid diammonium salt is typically prepared by treating ammonia with sulfuric acid. The reaction involves mixing ammonia gas with water vapor in a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a temperature of around 60 degrees Celsius. Concentrated sulfuric acid is added to maintain the acidic environment, and the heat of the reaction keeps the temperature constant. The reaction can be represented as follows:
2NH3+H2SO4→(NH4)2SO4
Diammonium hydrogen phosphate is produced by reacting phosphoric acid with ammonia. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO4+2NH3→(NH4)2HPO4
Industrial Production Methods
Industrial production of sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, involves large-scale reactors where ammonia and sulfuric acid are continuously fed into the system. The reaction is carefully controlled to ensure the formation of the desired product. The resulting compound is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfate ions, while reduction reactions may yield ammonium ions.
Scientific Research Applications
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of nitrogen and phosphorus in chemical synthesis.
Biology: The compound is used in biological research to study the effects of nitrogen and phosphorus on plant growth and development.
Medicine: It is used in the pharmaceutical industry as an ingredient in certain medications and as a reagent in drug synthesis.
Industry: The compound is widely used in the agricultural industry as a fertilizer, providing essential nutrients to crops. It is also used in the production of fire retardants and as a food additive.
Mechanism of Action
The mechanism of action of sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, involves the release of ammonium and phosphate ions in aqueous solutions. These ions interact with various molecular targets and pathways, depending on the specific application. For example, in agriculture, the ammonium ions provide a source of nitrogen for plant growth, while the phosphate ions contribute to the development of roots and flowers.
Comparison with Similar Compounds
Similar Compounds
Ammonium sulfate: A widely used nitrogen fertilizer with similar properties but lacks the phosphate component.
Diammonium phosphate: A common fertilizer that provides both nitrogen and phosphorus but does not contain sulfate ions.
Ammonium nitrate: Another nitrogen fertilizer with different chemical properties and applications.
Uniqueness
Sulfuric acid diammonium salt, mixed with diammonium hydrogen phosphate, is unique because it combines the properties of both ammonium sulfate and diammonium phosphate. This makes it a versatile compound with a wide range of applications in agriculture, industry, and scientific research.
Properties
CAS No. |
76930-58-0 |
|---|---|
Molecular Formula |
H17N4O8PS |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
tetraazanium;hydrogen phosphate;sulfate |
InChI |
InChI=1S/4H3N.H3O4P.H2O4S/c;;;;2*1-5(2,3)4/h4*1H3;(H3,1,2,3,4);(H2,1,2,3,4) |
InChI Key |
HLZBNHXIWDQVJI-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].OP(=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
